molecular formula C21H25NO2S B2404477 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide CAS No. 2035004-14-7

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide

Cat. No. B2404477
M. Wt: 355.5
InChI Key: BXXRQWHFCWUZLI-FMIVXFBMSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide, commonly known as CTTH, is a synthetic compound1. It belongs to a class of compounds with a molecular weight of 355.51.



Synthesis Analysis

The synthesis of CTTH is not explicitly mentioned in the available resources. However, it’s known that it’s a synthetic compound1.



Molecular Structure Analysis

The molecular structure of CTTH is not directly provided in the available resources. However, its molecular weight is 355.51, which can provide some insights into its molecular structure.



Chemical Reactions Analysis

The specific chemical reactions involving CTTH are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of CTTH are not explicitly mentioned in the available resources. However, its molecular weight is 355.51, which can provide some insights into its physical and chemical properties.


Scientific Research Applications

Synthesis and Characterization

Cinnamamide derivatives, closely related to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide, have been extensively studied for their synthesis and characterization. For example, Jin, Sun, and Wu (2011) reported the synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide, a photo-responsive monomer, highlighting its potential as a functional monomer for novel photo-responsive polymers due to its ability to undergo reversible [2+2] cycloaddition under ultraviolet irradiation (Jin, Sun, & Wu, 2011).

Pharmacological Evaluation

Cinnamamide derivatives have been evaluated for various pharmacological activities. For instance, Deng et al. (2011) described the synthesis and antidepressant-like action of N-(2-hydroxyethyl) cinnamamide derivatives in mice, suggesting their potential in addressing depressive symptoms (Deng, Wu, Wei, & Quan, 2011). Furthermore, Żesławska et al. (2018) focused on cinnamamide pharmacophore for anticonvulsant activity, providing evidence from crystallographic studies that highlighted important pharmacophore elements in cinnamamide structures for anticonvulsant activity (Żesławska, Nitek, Marona, & Gunia-Krzyżak, 2018).

Structural Analogs and Antagonists

The role of cinnamamide derivatives as structural analogs and antagonists in various biological systems has been investigated. Dombro and Woolley (1964) studied cinnamamides as structural analogs and antagonists of serotonin, revealing their action as antagonists of the hormone (Dombro & Woolley, 1964).

Safety And Hazards

The safety and hazards associated with CTTH are not detailed in the available resources.


Future Directions

The future directions for the research and application of CTTH are not specified in the available resources.


Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S/c1-16(23)18-10-11-19(25-18)21(13-5-6-14-21)15-22-20(24)12-9-17-7-3-2-4-8-17/h2-4,7-12,16,23H,5-6,13-15H2,1H3,(H,22,24)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXRQWHFCWUZLI-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide

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